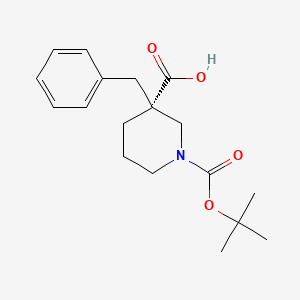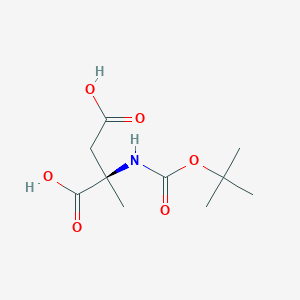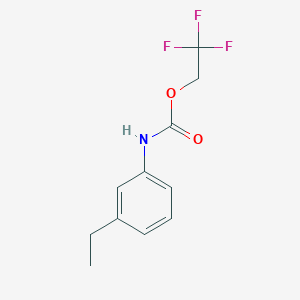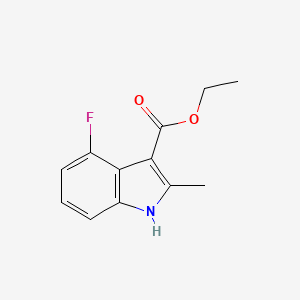![molecular formula C10H8N6O B1436700 6-methyl-1-(pyrimidin-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1156608-54-6](/img/structure/B1436700.png)
6-methyl-1-(pyrimidin-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
The compound “6-methyl-1-(pyrimidin-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a novel PDE9A inhibitor . It was identified using parallel synthetic chemistry and structure-based drug design (SBDD) and has advanced into clinical trials . It has been reported to elevate central cGMP levels in the brain and CSF of rodents .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been achieved by various methods . For instance, a reaction involving the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrimidine ring as its core . The pyrimidine moiety is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps . For example, a reaction mixture was stirred at room temperature for 4 hours, then diluted with cold water, collected by filtration, washed with water, and recrystallized from chloroform/ethanol .Mechanism of Action
Properties
IUPAC Name |
6-methyl-1-pyrimidin-2-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6O/c1-6-14-8-7(9(17)15-6)5-13-16(8)10-11-3-2-4-12-10/h2-5H,1H3,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVLFSBZXDDNTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=NC=CC=N3)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1436617.png)
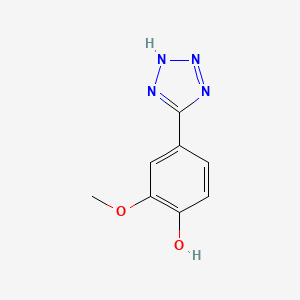
![(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-d]pyrimidin-2-yl)cyanamide](/img/structure/B1436621.png)
![2-[(2,4-dichlorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1436622.png)
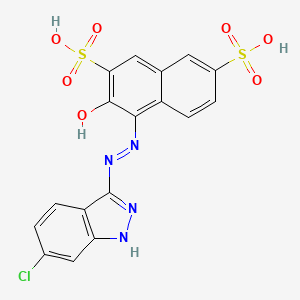
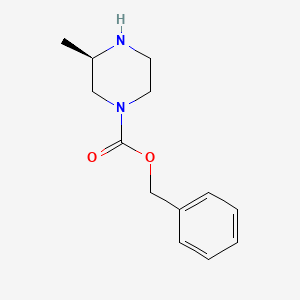

![2-(3',4'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B1436629.png)
